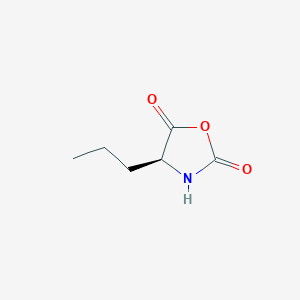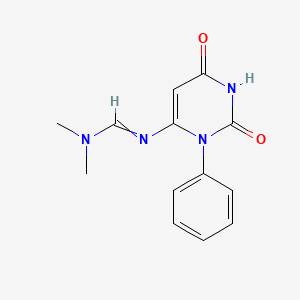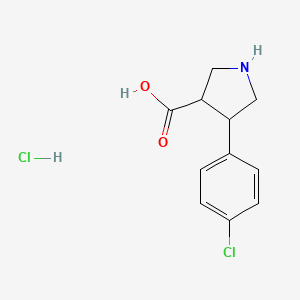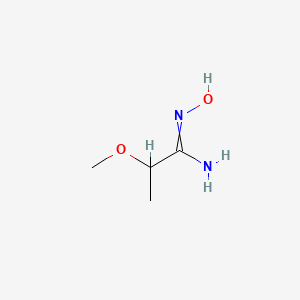
(S)-4-Propyloxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Propyloxazolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position of the oxazolidine ring makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-proline with propionic anhydride under controlled conditions to form the desired oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield, making the process more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various derivatives with functional groups at the 4-position.
Applications De Recherche Scientifique
(S)-4-Propyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and exhibiting bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-4-Propyloxazolidine-2,5-dione: The enantiomer of the compound with different stereochemical properties.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of a propyl group.
4-Ethyloxazolidine-2,5-dione: Another analog with an ethyl group at the 4-position.
Uniqueness: (S)-4-Propyloxazolidine-2,5-dione is unique due to its specific chiral center and the resulting stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the configuration of the molecule can significantly influence the outcome of the reactions.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(4S)-4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
Clé InChI |
LLQDIFNIOZIFCA-BYPYZUCNSA-N |
SMILES isomérique |
CCC[C@H]1C(=O)OC(=O)N1 |
SMILES canonique |
CCCC1C(=O)OC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)


![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

